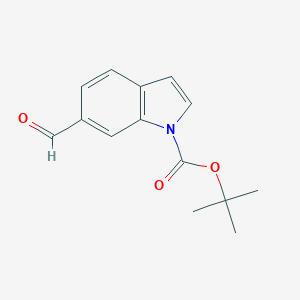

Tert-butyl 6-formyl-1H-indole-1-carboxylate

描述

Tert-butyl 6-formyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group at the 1-position and a formyl group at the 6-position of the indole ring. The indole scaffold is known for its biological and pharmacological activities, making it a valuable structure in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-formyl-1H-indole-1-carboxylate typically involves the functionalization of the indole ring. One common method includes the formylation of an indole derivative followed by esterification. For instance, the formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used. The resulting formylated indole is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .

化学反应分析

Oxidation and Reduction Reactions

The formyl group undergoes oxidation and reduction to yield carboxylic acids or alcohols, respectively.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 6-Carboxy-1H-indole-1-tert-butyl carboxylate | 85% | |

| Reduction | NaBH₄, MeOH, 0°C → RT | 6-Hydroxymethyl-1H-indole-1-tert-butyl carboxylate | 78% |

- Mechanistic Insight : Oxidation proceeds via radical intermediates under acidic conditions, while reduction involves hydride transfer to the aldehyde .

Nucleophilic Substitution Reactions

The bromine atom (if present in analogs) participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. For the formyl derivative, aldol condensations are common.

- Key Example : Reaction with phenylboronic acid produces 6-(4-formylphenyl)-1H-indole-1-tert-butyl carboxylate .

Wittig and Horner-Wadsworth-Emmons Reactions

The formyl group engages in olefination reactions to form alkenes.

Condensation with Amines and Hydrazines

The formyl group reacts with nitrogen nucleophiles to form imines or hydrazones.

Ester Hydrolysis and Functionalization

The tert-butyl ester is hydrolyzed under acidic or basic conditions to generate carboxylic acids.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl, dioxane/H₂O, 100°C | 6-Formyl-1H-indole-1-carboxylic acid | 95% | |

| Enzymatic Hydrolysis | Lipase, pH 7.0 buffer, 37°C | Same as above | 60% |

- Industrial Relevance : Hydrolysis is critical for generating water-soluble intermediates in drug synthesis .

Cross-Coupling Reactions

The indole ring participates in C–H activation for diversification.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C3 Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | 3-Aryl-6-formyl-1H-indole-1-tert-butyl carboxylate | 55% |

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cycloaddition | Ethylene, UV light, CH₂Cl₂ | Bicyclo[2.2.0]hexane derivative | 40% |

科学研究应用

Pharmaceutical Development

Tert-butyl 6-formyl-1H-indole-1-carboxylate is recognized as a lead compound in the development of new therapeutic agents. Its structural characteristics allow it to serve as an intermediate in synthesizing more complex pharmacologically active compounds. The compound's ability to interact with biological targets is under investigation, particularly for its potential anticonvulsant activity, although further research is required to confirm these properties.

A study demonstrated the synthesis of this compound through the Vilsmeier-Haack formylation reaction of tert-butyl indole-1-carboxylate, achieving high yields suitable for large-scale production. The biological activity of the compound has been explored, suggesting possible interactions with enzymes or receptors that could lead to therapeutic effects.

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for constructing various complex molecules. Its reactivity allows it to participate in multiple chemical reactions, making it useful in the synthesis of indole derivatives and other biologically relevant compounds .

This compound exhibits a range of biological activities due to its structural similarity to other indole derivatives. Research indicates that it may possess anticonvulsant properties, although comprehensive studies are still needed to elucidate its mechanism of action.

Potential Biological Effects

The compound has shown promise in:

- Anticonvulsant Activity : Preliminary investigations suggest potential efficacy against seizures.

- Antimicrobial Properties : Similar indole derivatives have demonstrated activity against various bacterial strains, warranting further exploration of this compound's antimicrobial capabilities.

作用机制

The mechanism of action of tert-butyl 6-formyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the indole ring can participate in π-π stacking interactions with aromatic amino acids in protein binding sites .

相似化合物的比较

Similar Compounds

- Tert-butyl 3-formyl-1H-indole-1-carboxylate

- Tert-butyl 4-formyl-1H-indole-1-carboxylate

- Tert-butyl 5-formyl-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 6-formyl-1H-indole-1-carboxylate is unique due to the position of the formyl group on the indole ring, which can influence its reactivity and biological activity. The specific placement of functional groups can affect the compound’s ability to interact with biological targets and its overall stability .

生物活性

Tert-butyl 6-formyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by a tert-butyl ester group at the 1-position and a formyl group at the 6-position of the indole ring. This structural configuration is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Indoles are known for their diverse biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

- Molecular Formula : C₁₄H₁₅NO₃

- Molecular Weight : 245.27 g/mol

- CAS Number : 127956-28-9

Structural Features

The unique structure of this compound contributes to its reactivity and biological interactions. The presence of the formyl group is crucial for its potential biological activity, as it can participate in various chemical reactions that may enhance or modify its effects on biological systems.

This compound exhibits its biological effects through several mechanisms:

- Interaction with Cellular Targets : Indole derivatives often interact with various cellular targets, including enzymes and receptors, leading to significant changes in cell function.

- Biochemical Pathway Modulation : The compound may influence key biochemical pathways involved in cell signaling and metabolism, potentially affecting processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that indole derivatives possess antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, although specific data on its antimicrobial efficacy remains limited. Preliminary studies suggest potential activity against Gram-positive bacteria.

Anticancer Potential

Indoles are recognized for their anticancer properties due to their ability to induce apoptosis in cancer cells. While specific studies on this compound are sparse, its structural similarity to other known anticancer agents suggests it may exhibit similar effects. Further research is needed to elucidate its mechanism of action in cancer cells.

Anticonvulsant Activity

Some studies have indicated that this compound may possess anticonvulsant properties. This potential has been linked to its ability to modulate neurotransmitter systems in the brain, although more comprehensive studies are necessary to confirm these findings.

Synthesis and Application

This compound is synthesized through methods such as the Vilsmeier-Haack formylation reaction, demonstrating good yields suitable for large-scale production. Its utility as an intermediate in synthesizing more complex indole derivatives highlights its importance in organic synthesis and pharmaceutical development .

Comparative Studies

A comparative analysis with other indole derivatives reveals that this compound's unique structural positioning affects its reactivity and biological activity. For instance:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Tert-butyl 3-formyl-1H-indole-1-carboxylate | Moderate anticancer activity | Different substitution pattern |

| Tert-butyl 4-formyl-1H-indole-1-carboxylate | Limited antimicrobial effects | Varying reactivity due to position of functional groups |

| Tert-butyl 5-formyl-1H-indole-1-carboxylate | Potential neuroprotective effects | Structural differences influencing biological interaction |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 6-formyl-1H-indole-1-carboxylate to achieve high yields?

- Methodological Answer : A multi-step synthesis is typically employed. Begin with indole derivatives and introduce the tert-butyl group via carbamate protection (e.g., using Boc anhydride). Subsequent formylation at the 6-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by carbonylation. Key parameters include:

- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura if halogenated intermediates are used) .

- Solvents : Polar aprotic solvents like DMF or THF under inert atmospheres.

- Temperature : Controlled conditions (0°C to 80°C) to avoid decomposition .

- Purification : Column chromatography with gradients of ethyl acetate/hexane. Monitor progress via TLC or HPLC.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and formyl resonance (δ ~10 ppm). Compare coupling constants to distinguish regioisomers .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 275.13).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of carbamate) and ~2850–2720 cm⁻¹ (formyl C-H stretch) .

- XRD : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (formyl group reactivity) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In a cool, dry place (<4°C) under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the formyl group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (FMOs). Analyze electrophilicity indices to predict sites for nucleophilic attack (e.g., formyl carbon) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways for condensation or reduction reactions .

- In Silico Spectroscopy : Compare computed ¹³C NMR shifts (GIAO method) with experimental data to validate models .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the formyl proton and adjacent aromatic carbons confirm regiochemistry .

- Isotopic Labeling : Introduce ¹³C at the formyl position to track reactivity and validate assignments.

- Control Experiments : Repeat synthesis under standardized conditions to rule out solvent or temperature artifacts .

Q. What experimental strategies can elucidate the compound’s stability under varying pH and thermal conditions?

- Methodological Answer :

- pH Stability : Dissolve in buffered solutions (pH 2–12) and monitor degradation via HPLC at intervals. Acidic conditions may cleave the Boc group, while basic conditions could hydrolyze the formyl moiety .

- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures. Note exothermic peaks indicative of hazardous reactions (e.g., ~200°C for thermal breakdown) .

- Kinetic Studies : Use Arrhenius plots to calculate activation energy for degradation pathways .

Q. How can this compound serve as a precursor in multi-step syntheses?

- Methodological Answer :

- Functional Group Manipulation :

- Reduction : Convert the formyl group to hydroxymethyl (NaBH₄) or amine (reductive amination).

- Condensation : React with hydrazines to form hydrazones for heterocycle synthesis (e.g., pyrazoles) .

- Deprotection : Remove the Boc group with TFA to generate a free indole NH, enabling further alkylation or cross-coupling .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s compatibility with Grignard reagents?

- Methodological Answer :

- Mechanistic Insight : The formyl group may undergo nucleophilic addition with Grignard reagents. If conflicting yields are reported, test under varying conditions:

- Temperature : Low temperatures (−78°C) to stabilize intermediates.

- Solvent : Ethereal solvents (THF) vs. hydrocarbon (toluene) .

- In Situ Quenching : Use additives (e.g., CeCl₃) to modulate reactivity and suppress side reactions .

属性

IUPAC Name |

tert-butyl 6-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOBUJIAVBTRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401228891 | |

| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127956-28-9 | |

| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127956-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。